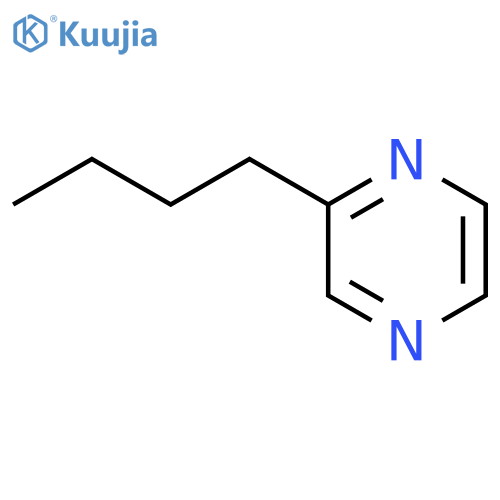Cas no 29460-91-1 (2-Butylpyrazine)

2-Butylpyrazine structure
2-Butylpyrazine 化学的及び物理的性質
名前と識別子
-
- 2-Butylpyrazine
- Pyrazine,2-butyl-
- 2-Butylpyrazin
- 2-Butyl-pyrazine
- 2-n-Butylpyrazin
- 4-Butylpyrazin
- butyl pyrazine
- Butyl-pyrazin
- Pyrazine,2-butyl
- Pyrazine,butyl
- TVAVRPSANVGCNH-UHFFFAOYSA-N
- AKOS006291470
- A819925
- butylpyrazine
- FT-0696515
- 2-BUTYL PYRAZINE
- CHEMBL93499
- SCHEMBL4412197
- Pyrazine, butyl
- 29460-91-1
- DTXSID70335932
- 2-butylpyrazine;2-Isobutylpyrazine
- DB-086665
-
- インチ: InChI=1S/C8H12N2/c1-2-3-4-8-7-9-5-6-10-8/h5-7H,2-4H2,1H3
- InChIKey: TVAVRPSANVGCNH-UHFFFAOYSA-N
- ほほえんだ: CCCCC1=CN=CC=N1
計算された属性
- せいみつぶんしりょう: 136.10000
- どういたいしつりょう: 136.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 83.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 0.961±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 84 ºC (19 Torr)
- フラッシュポイント: 73.5±13.4 ºC,
- 屈折率: 1.4963 (589.3 nm 26 ºC)
- ようかいど: 溶出度(83 g/l)(25ºC)、
- PSA: 25.78000
- LogP: 1.81920
2-Butylpyrazine セキュリティ情報
2-Butylpyrazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Butylpyrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168807-1g |
2-butylpyrazine |
29460-91-1 | 95% | 1g |
$511 | 2021-08-05 | |
| Alichem | A099002260-5g |
2-Butylpyrazine |
29460-91-1 | 95% | 5g |
$1717.01 | 2023-09-02 | |
| Alichem | A099002260-1g |
2-Butylpyrazine |
29460-91-1 | 95% | 1g |
$669.76 | 2023-09-02 | |
| Chemenu | CM168807-1g |
2-butylpyrazine |
29460-91-1 | 95% | 1g |
$637 | 2023-03-05 | |
| Chemenu | CM168807-5g |
2-butylpyrazine |
29460-91-1 | 95% | 5g |
$1328 | 2021-08-05 |
2-Butylpyrazine 関連文献
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
29460-91-1 (2-Butylpyrazine) 関連製品
- 15834-78-3(Pyrazine,5-butyl-2,3-dimethyl-)
- 15987-00-5(2-Butyl-3-methylpyrazine)
- 29460-92-2(2-Isobutylpyrazine)
- 18138-03-9(2-Propylpyrazine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
